molecular formula C10H8BBrN2O2 B14090917 (3-Bromo-5-(pyrazin-2-yl)phenyl)boronic acid

(3-Bromo-5-(pyrazin-2-yl)phenyl)boronic acid

Cat. No.: B14090917
M. Wt: 278.90 g/mol
InChI Key: KWRAVLNNYYEPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-5-(pyrazin-2-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a bromine atom and a pyrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-(pyrazin-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-(pyrazin-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Bromo-5-(pyrazin-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-5-(pyrazin-2-yl)phenyl)boronic acid primarily involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-5-(pyrazin-2-yl)phenyl)boronic acid is unique due to the presence of both a bromine atom and a pyrazinyl group on the phenyl ring. This combination imparts distinct reactivity and binding properties, making it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C10H8BBrN2O2

Molecular Weight

278.90 g/mol

IUPAC Name

(3-bromo-5-pyrazin-2-ylphenyl)boronic acid

InChI

InChI=1S/C10H8BBrN2O2/c12-9-4-7(3-8(5-9)11(15)16)10-6-13-1-2-14-10/h1-6,15-16H

InChI Key

KWRAVLNNYYEPLD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C2=NC=CN=C2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.